molecular formula C6H12ClNO4 B2642107 2-[(2-ethoxy-2-oxoethyl)amino]aceticacidhydrochloride CAS No. 2490404-38-9

2-[(2-ethoxy-2-oxoethyl)amino]aceticacidhydrochloride

Cat. No.: B2642107
CAS No.: 2490404-38-9
M. Wt: 197.62
InChI Key: GUTPMCLBABMZFN-UHFFFAOYSA-N
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Description

2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO4·HCl. It is also known by its IUPAC name, (2-ethoxy-2-oxoethyl)glycine hydrochloride . This compound is typically found in a powder form and has a melting point of 143-144°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride involves the reaction of ethyl chloroacetate with glycine in the presence of a base, followed by acidification to obtain the hydrochloride salt . The reaction conditions typically involve:

    Temperature: Room temperature

    Solvent: Water or ethanol

    Catalyst: Base such as sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Typically carried out in the presence of acids or bases.

    Condensation Reactions: Often involve dehydrating agents or catalysts.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Forms the corresponding carboxylic acid.

    Condensation Reactions: Forms larger molecules or polymers.

Scientific Research Applications

2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, participate in hydrolysis to release active carboxylic acids, and form larger molecules through condensation reactions. These interactions are mediated by its functional groups, including the ethoxy and amino groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-ethoxy-2-oxoethyl)amino]acetic acid hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydrochloride form also enhances its solubility and stability .

Properties

IUPAC Name

2-[(2-ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-2-11-6(10)4-7-3-5(8)9;/h7H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTPMCLBABMZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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